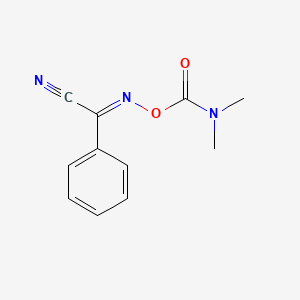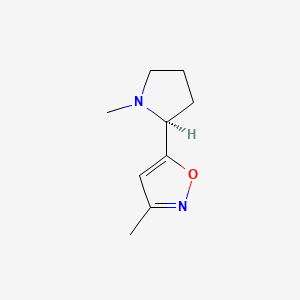
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-418 is a compound developed by Abbott Laboratories. It is known for its nootropic, neuroprotective, and anxiolytic effects. The compound has been researched for its potential in treating Alzheimer’s disease and attention deficit hyperactivity disorder. ABT-418 acts as an agonist at neural nicotinic acetylcholine receptors, with subtype-selective binding to the α4β2, α7/5-HT3, and α2β2 nicotinic acetylcholine receptors .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor agonists.
Biology: The compound is used to investigate the role of nicotinic receptors in neural signaling and cognitive functions.
Medicine: ABT-418 has shown promise in treating cognitive impairments associated with Alzheimer’s disease and attention deficit hyperactivity disorder
Industry: The compound’s neuroprotective properties make it a candidate for developing new therapeutic agents for neurodegenerative diseases
Méthodes De Préparation
The synthesis of ABT-418 involves the formation of the isoxazole ring and the attachment of the pyrrolidinyl groupIndustrial production methods may involve optimizing these steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
ABT-418 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
ABT-418 exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors. It selectively binds to the α4β2, α7/5-HT3, and α2β2 subtypes of these receptors. This binding enhances cholinergic transmission, leading to improved cognitive functions and anxiolytic effects. The compound’s mechanism involves modulating the activity of these receptors, which play a crucial role in neural signaling and synaptic plasticity .
Comparaison Avec Des Composés Similaires
ABT-418 is compared with other nicotinic receptor agonists such as:
ABT-089: Another nicotinic receptor agonist developed by Abbott Laboratories, known for its cognitive-enhancing properties.
(-)-Nicotine: A well-known nicotinic receptor agonist with similar cognitive and anxiolytic effects but a higher side-effect profile.
Epiboxidine: A compound with similar receptor binding properties but different pharmacological effects.
ABT-418 is unique due to its selective binding to specific nicotinic receptor subtypes and its reduced side-effect profile compared to (-)-nicotine .
Propriétés
Numéro CAS |
147402-53-7 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
Clé InChI |
ILLGYRJAYAAAEW-QMMMGPOBSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
SMILES canonique |
CC1=NOC(=C1)C2CCCN2C |
Apparence |
Solid powder |
Autres numéros CAS |
147402-53-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



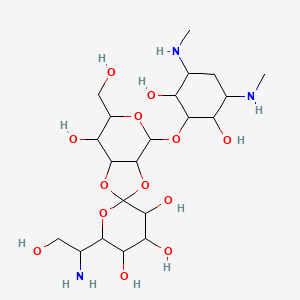
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
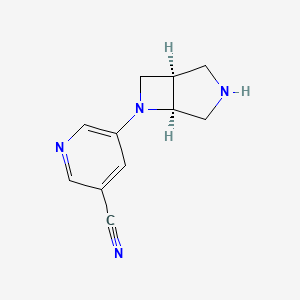
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
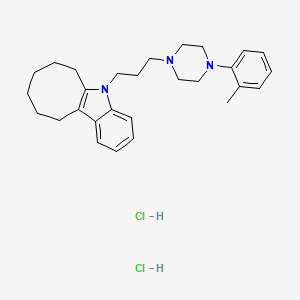

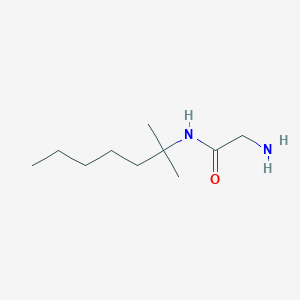
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

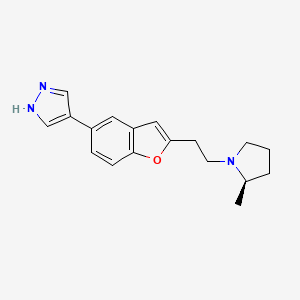
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
